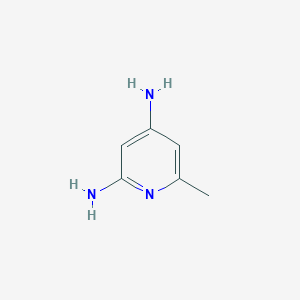
6-Methylpyridine-2,4-diamine
描述
6-Methylpyridine-2,4-diamine is an organic compound belonging to the class of pyridine derivatives It features a pyridine ring substituted with a methyl group at the 6-position and amino groups at the 2- and 4-positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyridine-2,4-diamine typically involves the functionalization of pyridine derivatives. One common method is the nucleophilic substitution reaction where a suitable pyridine precursor undergoes substitution with amino groups. For instance, starting from 2,4-dichloro-6-methylpyridine, the chlorine atoms can be replaced by amino groups using ammonia or other amine sources under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, often catalyzed by transition metals to enhance yield and selectivity. The use of continuous flow reactors can also improve efficiency and scalability .
化学反应分析
Types of Reactions: 6-Methylpyridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as amines or hydrazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution with alkyl halides can produce N-alkylated pyridine derivatives .
科学研究应用
6-Methylpyridine-2,4-diamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and ligands for metal complexes.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
作用机制
The mechanism of action of 6-Methylpyridine-2,4-diamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact pathways and targets depend on the specific application and the structure of the compound .
相似化合物的比较
2,4-Diaminopyridine: Similar structure but lacks the methyl group at the 6-position.
6-Methylpyridine-3,5-diamine: Similar structure but with amino groups at different positions.
2,6-Diaminopyridine: Similar structure but with amino groups at the 2- and 6-positions.
Uniqueness: 6-Methylpyridine-2,4-diamine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. The presence of the methyl group at the 6-position can also affect its electronic properties and steric hindrance, making it distinct from other pyridine derivatives .
属性
IUPAC Name |
6-methylpyridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H4,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKPXAOFFJVLKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630046 | |
| Record name | 6-Methylpyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89464-77-7 | |
| Record name | 6-Methylpyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















